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Compound of Interest

Compound Name: 3-Aminopyridine

Cat. No.: B143674 Get Quote

3-Aminopyridine (3-AP), identified by the CAS number 462-08-8, is a pivotal heterocyclic

amine that serves as a fundamental building block in organic synthesis and a

pharmacologically significant molecule in its own right.[1][2] Comprising a pyridine ring

substituted with an amino group at the meta-position, its unique electronic and structural

properties make it a versatile intermediate for the development of pharmaceuticals,

agrochemicals, and dyes.[3][4] For drug development professionals, 3-AP is of particular

interest due to its established role as a potassium channel blocker, a mechanism that

underpins its therapeutic potential in various neurological conditions.[1][5] This guide provides

a comprehensive technical overview of 3-Aminopyridine, from its fundamental

physicochemical properties and synthesis to its mechanistic action and practical applications,

offering field-proven insights for the modern researcher.

Physicochemical and Spectroscopic Profile
3-Aminopyridine is a white to light yellow or brown crystalline solid, often appearing as flakes,

with a characteristic unpleasant odor.[6][7][8] It is hygroscopic and air-sensitive, necessitating

careful storage under an inert atmosphere like nitrogen.[9][10] Its solubility in water is high, and

it is also soluble in common organic solvents such as ethanol, benzene, and ether.[6][7][10]

Table 1: Key Physicochemical Properties of 3-Aminopyridine
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Property Value Source(s)

CAS Number 462-08-8 [6][11][12]

Molecular Formula C₅H₆N₂ [6][11][12]

Molecular Weight 94.11 g/mol [8][11]

Melting Point 60-64.5 °C [6][7][10][11]

Boiling Point 248-252 °C [6][7][10][11]

Appearance
White to light yellow/brown

crystalline solid
[7][8][9]

Solubility
>1000 g/L in water; Soluble in

alcohol, benzene
[6][10]

pKa 6.04 (at 25 °C) [9][10]

Flash Point 124 °C [6][10]

InChIKey
CUYKNJBYIJFRCU-

UHFFFAOYSA-N
[11][12]

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The NIST

Chemistry WebBook and other databases provide reference spectra for 3-Aminopyridine.[12]

[13][14][15]

¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the protons on

the pyridine ring and the amine group.[13]

¹³C NMR: The carbon spectrum reveals the five unique carbon environments within the

molecule.

IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of

the amine group and C=N/C=C stretching of the pyridine ring.[15]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a

prominent molecular ion peak (m/z) at 94, corresponding to the molecular weight.[8][14]
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Synthesis, Purification, and Analysis
Primary Synthesis Route: The Hofmann Rearrangement
The most established and widely cited method for preparing 3-Aminopyridine is the Hofmann

rearrangement of nicotinamide.[1][6] This reaction involves the treatment of an amide

(nicotinamide) with bromine in a basic solution, typically sodium hydroxide, to yield a primary

amine with one fewer carbon atom. The choice of this method is driven by the ready availability

of the starting material and its efficiency.[7]

The causality behind this multi-step, one-pot reaction is elegant:

N-Bromination: The amide nitrogen is first brominated by the hypobromite ion (formed in situ

from bromine and hydroxide).

Deprotonation: A strong base removes the remaining acidic N-H proton, forming a

bromoamide anion.

Rearrangement: The key step involves the rearrangement of the pyridyl group from the

carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming

an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid,

which is unstable and decarboxylates to yield the final 3-Aminopyridine product.
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Caption: Workflow for the synthesis of 3-Aminopyridine via Hofmann Rearrangement.
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Alternative Synthesis Routes
While the Hofmann rearrangement is common, other methods have been reported, including:

Reduction of 3-nitropyridine.[7][16]

Heating 3-bromopyridine with ammonia and a copper sulfate catalyst in a sealed tube.[7][16]

Reaction of N-(cyanophenylmethyl)acylamides with olefins in the presence of trifluoroacetic

acid.[17]

Purification Protocol
Crude 3-Aminopyridine obtained from synthesis is often colored and contains impurities.[16] A

standard purification technique is recrystallization.

Dissolution: Dissolve the crude product in a suitable hot solvent system, such as a mixture of

benzene and ligroin.[16]

Decolorization: Add activated carbon (e.g., Norit) and a reducing agent like sodium

hydrosulfite to the hot solution to remove colored impurities.[16]

Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble

materials.

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by chilling in a

refrigerator to induce crystallization of the purified 3-Aminopyridine.[16]

Isolation: Collect the crystals by filtration, wash with a non-polar solvent like ligroin to remove

residual soluble impurities, and dry under vacuum.[16]

Analytical HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of 3-Aminopyridine. Given its hydrophilic nature, a reversed-phase method is suitable.

[18]
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Standard Preparation: Accurately weigh and dissolve 3-Aminopyridine reference standard

in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions

for a calibration curve.

Sample Preparation: Dissolve the synthesized/crude 3-Aminopyridine in the mobile phase

to a similar concentration.

HPLC Conditions (Example):

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20

mM ammonium formate, pH adjusted). The organic/aqueous ratio must be optimized.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength where 3-AP has strong absorbance (e.g., ~260

nm).

Injection Volume: 10 µL.

Analysis: Inject the standards and sample. Purity is determined by comparing the area of the

main peak in the sample chromatogram to the total area of all peaks.

Mechanism of Action: A Potent Potassium Channel
Blocker
The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of

voltage-gated potassium (K⁺) channels.[5][19] This mechanism is fundamental to its effects on

the nervous system.

In neurons, the repolarization phase of an action potential is driven by the efflux of K⁺ ions

through voltage-gated K⁺ channels. By blocking these channels, 3-AP effectively slows down

this repolarization process.[20] This leads to a broadening of the action potential duration. The

prolonged depolarization of the presynaptic nerve terminal keeps voltage-gated calcium (Ca²⁺)

channels open for a longer period. The resulting increase in Ca²⁺ influx significantly enhances

the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the
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synaptic cleft.[19] This enhanced neurotransmitter release can overcome conduction deficits in

demyelinated axons, which is the therapeutic basis for the use of its isomer, 4-aminopyridine

(dalfampridine), in multiple sclerosis.[21]

Caption: 3-AP blocks K⁺ channels, prolonging the action potential and boosting

neurotransmitter release.

Applications in Drug Discovery and Organic
Synthesis
The true power of 3-Aminopyridine in a research and development context lies in its dual

utility: as a pharmacologically active agent and as a versatile synthetic intermediate.[3][4]

Pharmaceutical Intermediate: The pyridine ring and the reactive amine group make 3-AP a

valuable starting material for creating more complex molecules with diverse biological

activities.[3] It is a key precursor in the synthesis of drugs targeting neurological disorders,

cancers, and infectious diseases.[3][22] For instance, it is used in the synthesis of Troxipide

(an anti-ulcer agent) and 3-pyridylnicotinamide.[6]

Medicinal Chemistry Scaffold: Aminopyridine derivatives are explored for a wide range of

therapeutic targets. They form the core of molecules with antibacterial, anti-inflammatory,

anticancer, and antiviral properties.[5] Their ability to engage with enzymes and receptors

makes them a privileged scaffold in medicinal chemistry.[5]

Ligand in Coordination Chemistry: The nitrogen atoms in 3-AP can coordinate with metal

ions, making it useful in the synthesis of metal complexes with potential catalytic or biological

applications.[10]

Research Tool: As a known K⁺ channel blocker, 3-AP is used as a research tool to study the

physiology of neurons, synaptic transmission, and conditions involving demyelination.[1][21]

Safety, Handling, and Toxicology
3-Aminopyridine is a toxic substance and must be handled with extreme caution.[9][23]

Table 2: GHS Hazard Information for 3-Aminopyridine
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Hazard Class Hazard Statement GHS Code(s)

Acute Toxicity
Toxic if swallowed, in contact

with skin, or if inhaled.
H301, H311, H331

Skin Irritation Causes skin irritation. H315

Eye Irritation Causes serious eye irritation. H319

STOT (Single)
May cause respiratory

irritation.
H335

STOT (Repeated)

May cause damage to organs

through prolonged or repeated

exposure.

H373

Source: Aggregated GHS

information from multiple

suppliers.[9][11][24]

Safe Handling and Storage
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[23][24][25]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, a lab coat, and safety glasses with a face shield.[24] Respiratory protection may be

necessary for handling large quantities.

Handling: Avoid contact with skin, eyes, and clothing.[24] Prevent dust formation. Do not eat,

drink, or smoke in the work area.[23][25]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24][25]

Protect from moisture, air, and direct sunlight.[23] Store in a designated "poison" or toxics

cabinet.[10]

First Aid Measures
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek

immediate medical attention.[24]
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Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with

soap and plenty of water. Seek immediate medical attention.[23][24]

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[23][24]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth

to an unconscious person. Seek immediate medical attention.[24]

Toxicology Summary
3-Aminopyridine is toxic by ingestion, inhalation, and dermal absorption.[9][23] The oral LD₅₀

in quail is reported as 178 mg/kg, and the intraperitoneal LD₅₀ in mice is 28 mg/kg.[6][26] It can

cause central nervous system effects, including dizziness and headaches, and prolonged

exposure may lead to neurotoxic effects.[9]

Conclusion
3-Aminopyridine is far more than a simple chemical intermediate; it is a cornerstone molecule

for innovation in medicinal chemistry and a powerful tool for neuroscientific research. Its well-

defined synthesis, rich chemistry, and potent biological activity as a potassium channel blocker

ensure its continued relevance. For researchers and drug developers, a thorough

understanding of its properties, handling requirements, and mechanistic action is essential for

leveraging its full potential to create novel therapeutics and advance our understanding of

complex biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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